molecular formula C7H8ClNO2S B13273642 (2R)-2-Amino-3-(2-chlorothiophen-3-YL)propanoic acid

(2R)-2-Amino-3-(2-chlorothiophen-3-YL)propanoic acid

Cat. No.: B13273642
M. Wt: 205.66 g/mol
InChI Key: PPKLROFQLFUYPS-RXMQYKEDSA-N
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Description

(2R)-2-Amino-3-(2-chlorothiophen-3-YL)propanoic acid is a compound that belongs to the class of amino acids It features a thiophene ring substituted with a chlorine atom at the 2-position and an amino group at the 2-position of the propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-3-(2-chlorothiophen-3-YL)propanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-3-(2-chlorothiophen-3-YL)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the carboxylic acid group to an alcohol.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

(2R)-2-Amino-3-(2-chlorothiophen-3-YL)propanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in studies of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-(2-chlorothiophen-3-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiophene: A similar compound with a thiophene ring and an amino group, but without the chlorine substitution.

    2-Chlorothiophene: A compound with a thiophene ring and a chlorine atom, but without the amino group.

    Thiophene-2-carboxylic acid: A compound with a thiophene ring and a carboxylic acid group, but without the amino and chlorine substitutions.

Uniqueness

(2R)-2-Amino-3-(2-chlorothiophen-3-YL)propanoic acid is unique due to the combination of the amino group, chlorine substitution, and carboxylic acid group on the thiophene ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C7H8ClNO2S

Molecular Weight

205.66 g/mol

IUPAC Name

(2R)-2-amino-3-(2-chlorothiophen-3-yl)propanoic acid

InChI

InChI=1S/C7H8ClNO2S/c8-6-4(1-2-12-6)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m1/s1

InChI Key

PPKLROFQLFUYPS-RXMQYKEDSA-N

Isomeric SMILES

C1=CSC(=C1C[C@H](C(=O)O)N)Cl

Canonical SMILES

C1=CSC(=C1CC(C(=O)O)N)Cl

Origin of Product

United States

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